![molecular formula C14H10BrClOS B2784867 2-Bromo-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone CAS No. 54720-50-2](/img/structure/B2784867.png)
2-Bromo-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone
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Overview
Description
2-Bromo-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone is an organic compound with the molecular formula C14H10BrClOS. It is a solid substance with a molecular weight of 341.66 g/mol . This compound is known for its potential biological activity and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone typically involves the bromination of 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using appropriate brominating agents and solvents. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted ethanones.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
Based on the search results, here is information regarding the compound "2-Bromo-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone":
Chemical Properties and Identifiers
- Chemical Name : this compound .
- CAS No. : 54720-50-2 .
- Molecular Formula : C₁₄H₁₀BrClOS .
- Molecular Weight : 341.656 .
- Synonyms : 2-bromo-2-(4-chloro-phenylsulfanyl)-1-phenyl-ethanone .
Potential Applications
While the provided search results do not offer specific applications of "this compound," they do provide information on similar compounds and their uses, which may suggest potential applications:
- Synthesis of Pharmaceutical Intermediates: The compound 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetic acid can be prepared using compounds with a leaving group such as bromine . "this compound" might be useful in the synthesis of similar complex molecules.
- Component in Chemical Reactions: Bromo- compounds may act as reactants in various chemical reactions .
- Starting material for organic synthesis: Chemicals with similar structures are used as starting points for useful compounds including insecticides .
Mechanism of Action
The mechanism of action of 2-Bromo-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone involves its interaction with specific molecular targets. The bromine and sulfur atoms play crucial roles in its reactivity, allowing it to form covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-phenyl-1-ethanone: Lacks the chlorophenylsulfanyl group, resulting in different reactivity and biological activity.
4-Chloro-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone: Contains an additional chlorine atom, which can alter its chemical properties and biological effects.
Uniqueness
2-Bromo-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone is unique due to the presence of both bromine and chlorophenylsulfanyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Biological Activity
2-Bromo-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone, with the molecular formula C14H10BrClOS and CAS number 54720-50-2, is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
The compound is synthesized through the bromination of 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone. The synthesis typically involves controlled conditions to ensure selective bromination at the desired position. The presence of both bromine and chlorophenylsulfanyl groups imparts unique chemical reactivity, making it a valuable compound in various research fields.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens. For instance, a study reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other bacterial strains .
Table 1: Antimicrobial Activity of Derivatives
Compound | MIC (μg/mL) | Pathogen |
---|---|---|
7b | 0.22 | Staphylococcus aureus |
7b | 0.25 | Staphylococcus epidermidis |
Other | Varies | Various bacterial strains |
These compounds also demonstrated significant antibiofilm activity, surpassing traditional antibiotics like Ciprofloxacin in efficacy .
Enzyme Inhibition
The biological mechanism involves inhibition of key enzymes. For example, compounds derived from this scaffold have shown effectiveness as acetylcholinesterase (AChE) inhibitors with IC50 values ranging from 12.27 to 31.64 μM . This suggests potential applications in treating conditions like Alzheimer's disease.
Table 2: Enzyme Inhibition Data
Compound | Enzyme | IC50 (μM) |
---|---|---|
7b | AChE | 12.27 |
Other | DHFR | 0.52 |
The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells and human enzymes. The bromine atom facilitates nucleophilic substitution reactions, while the sulfur atom can undergo oxidation to form sulfoxides or sulfones, enhancing biological activity .
Case Studies
Several studies have investigated the biological effects of this compound:
- Antibacterial Study : A research team evaluated the antibacterial properties of synthesized derivatives against Salmonella typhi and Bacillus subtilis, finding moderate to strong activity .
- Enzyme Inhibition : Another study focused on enzyme inhibitory activities, demonstrating that compounds derived from this structure exhibited strong urease inhibition, which is significant for treating urinary tract infections .
- Cytotoxicity Assessment : Hemolytic activity tests indicated low toxicity levels for these compounds, with hemolytic activity percentages ranging from 3.23% to 15.22%, suggesting a favorable safety profile for further development .
Properties
IUPAC Name |
2-bromo-2-(4-chlorophenyl)sulfanyl-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClOS/c15-14(13(17)10-4-2-1-3-5-10)18-12-8-6-11(16)7-9-12/h1-9,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFSMHYSFPUNEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(SC2=CC=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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